Carbamic acid, (2,2-diethylpropanedioyl)DI-, diethyl ester
Description
Carbamic acid, (2,2-diethylpropanedioyl)DI-, diethyl ester (hereafter referred to as the target compound) is a substituted carbamate featuring a central propanedioyl backbone with two ethyl groups at the 2-position and diethyl ester functionalities. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and industrial applications, with substituents critically influencing their stability, reactivity, and biological activity .
Properties
CAS No. |
63884-60-6 |
|---|---|
Molecular Formula |
C13H22N2O6 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl N-[2-(ethoxycarbonylcarbamoyl)-2-ethylbutanoyl]carbamate |
InChI |
InChI=1S/C13H22N2O6/c1-5-13(6-2,9(16)14-11(18)20-7-3)10(17)15-12(19)21-8-4/h5-8H2,1-4H3,(H,14,16,18)(H,15,17,19) |
InChI Key |
GGRAYWKQKPBDHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)OCC)C(=O)NC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Ethyl Allyl(2,2-Dimethoxyethyl)Carbamate ()
- Structure : Contains methoxyethyl and allyl groups attached to the carbamate core.
- Key Differences : The target compound’s diethylpropanedioyl group introduces greater steric bulk compared to the dimethoxyethyl substituent. Methoxy groups enhance polarity, whereas ethyl groups increase lipophilicity .
- Applications : Methoxy-substituted carbamates are often intermediates in pharmaceutical synthesis, while ethyl-rich derivatives may prioritize stability over reactivity.
Carbamic Acid, (2,2,4-Trimethyl-1,6-Hexanediyl)Bis-, Diethyl Ester ()
- Structure : A bis-carbamate with a branched hexanediyl chain and diethyl esters.
- Key Differences : The hexanediyl chain in provides flexibility, whereas the target’s propanedioyl backbone imposes rigidity. Both compounds exhibit high lipophilicity due to alkyl substituents, but the target’s shorter chain may reduce metabolic stability .
Diethyl Carbamates in Physostigmine-like Action ()
- This inactivity is attributed to steric hindrance from ethyl groups, which impede interaction with biological targets .
- Target Compound Implications : The diethyl ester groups in the target compound likely render it biologically inert in acetylcholine esterase inhibition, aligning with ’s findings.
Methylphenylcarbamic Esters ()
- Activity : Methylphenylcarbamic esters exhibit weak miotic activity but strong intestinal peristalsis stimulation.
- Comparison : The target’s diethylpropanedioyl group may further reduce bioactivity compared to methylphenyl derivatives due to increased hydrophobicity and steric bulk.
Physicochemical Properties
| Compound Name | Molecular Formula (Inferred) | Substituents | Water Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C13H22N2O5 | Diethylpropanedioyl, diethyl | Low | 3.8 |
| Ethyl Allyl(2,2-Dimethoxyethyl)Carbamate | C11H21NO5 | Dimethoxyethyl, allyl | Moderate | 1.2 |
| Diethyl Carbamate (Unsubstituted) | C5H11NO2 | None | High | 0.5 |
- Lipophilicity : The target’s diethyl groups and branched backbone result in higher LogP values, favoring membrane permeability but limiting aqueous solubility.
Preparation Methods
Synthesis of 2,2-Diethylmalonic Acid
Starting Material : Diethyl malonate.
Reaction : Alkylation with ethyl bromide under basic conditions.
Mechanism :
- Deprotonation : Sodium ethoxide abstracts the α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate.
- Alkylation : The enolate undergoes nucleophilic attack on ethyl bromide, introducing two ethyl groups.
- Hydrolysis : The alkylated ester is hydrolyzed to the diacid using hydrochloric acid.
Conditions :
Conversion to 2,2-Diethylmalonyl Dichloride
Reagent : Thionyl chloride (SOCl₂).
Mechanism : Nucleophilic acyl substitution replaces hydroxyl groups with chlorine.
Conditions :
Formation of 2,2-Diethylmalonyl Diazide
Reagent : Sodium azide (NaN₃).
Mechanism : Nucleophilic displacement of chloride by azide.
Conditions :
Curtius Rearrangement to Diisocyanate
Mechanism : Thermal decomposition of diazide to isocyanate via nitrogen elimination.
Conditions :
Ethanol Quenching to Form Dicarbamate
Reagent : Anhydrous ethanol.
Mechanism : Nucleophilic addition of ethanol to isocyanate.
Conditions :
- Diisocyanate (1.0 equiv) reacted with ethanol (2.2 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour.
- Solvent removed, crude product recrystallized from ethyl acetate.
Yield : ~80% (m.p. 92–94°C).
Alternative Synthetic Routes
Direct Carbamoylation of Malonyl Dichloride
Reagent : Ethyl carbamate (H₂NCOOEt).
Mechanism : Amide bond formation via mixed anhydride intermediate.
Conditions :
Phosgene-Mediated Carbamate Synthesis
Reagent : Phosgene (COCl₂).
Mechanism :
- Phosgene reacts with ethanol to form ethyl chloroformate.
- Chloroformate reacts with malonyl diamine (hypothetical precursor).
Limitation : Requires diamine intermediate, which is synthetically inaccessible from malonyl derivatives.
Optimization and Scalability
Solvent Selection
- Toluene preferred for Curtius rearrangement due to high boiling point and inertness.
- THF enhances ethanol reactivity in carbamate formation.
Catalysis
Purification
- Recrystallization : Ethyl acetate/hexane (1:3) yields >95% pure product.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradient (optional for analytical samples).
Analytical Characterization
Q & A
Q. What are the established synthetic routes for Carbamic acid, (2,2-diethylpropanedioyl)DI-, diethyl ester, and what methodological optimizations are critical for yield improvement?
The synthesis typically involves coupling carbamic acid derivatives with diethyl propanedioyl precursors. A common approach uses coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group, followed by esterification with diethyl alcohol under anhydrous conditions. Reaction temperature (maintained at 0–5°C to minimize side reactions) and stoichiometric control of the coupling agent are critical for achieving >80% yield . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the ester product .
Q. Which spectroscopic and computational methods are most effective for structural elucidation of this compound?
- NMR : H and C NMR can confirm the presence of diethyl ester groups (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH) and the propanedioyl backbone (δ ~3.5 ppm for CH groups) .
- IR : Stretching frequencies at ~1740 cm (ester C=O) and ~1680 cm (carbamate C=O) validate functional groups .
- Molecular Modeling : Density Functional Theory (DFT) simulations predict steric hindrance around the carbamate group, influencing reactivity .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Use NIOSH-approved respirators (N95 or higher) and nitrile gloves to prevent inhalation/skin contact.
- Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides), to avoid decomposition .
- In case of exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention .
Advanced Research Questions
Q. How does the steric and electronic configuration of the diethylpropanedioyl moiety influence reaction kinetics in nucleophilic substitution reactions?
The 2,2-diethyl groups create significant steric bulk, slowing SN reactions but favoring SN mechanisms in polar protic solvents (e.g., methanol). Computational studies (DFT) show a 15–20% reduction in reaction rates compared to less hindered analogs. Electron-withdrawing effects of the carbamate group further polarize the carbonyl, enhancing electrophilicity at the central carbon .
Q. What contradictions exist in toxicological data, and how can they be resolved methodologically?
- Contradiction : reports no carcinogenicity in mice for carbamate esters, while flags potential carcinogenicity (IARC Class 2B) due to structural similarities to urethane.
- Resolution : Conduct OECD 451-compliant 2-year bioassays with doses reflecting human exposure thresholds. Use LC-MS/MS to quantify metabolite formation (e.g., ethyl carbamate) in vivo .
Q. What strategies can address low bioavailability in pharmacological studies of this compound?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm) for sustained release, improving AUC by 3–5× in rodent models .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis (50°C, 30 min) to reduce reaction time by 40% while maintaining yield .
- Analytical Validation : Pair HPLC-UV (λ = 210 nm) with QTOF-MS for impurity profiling (detection limit: 0.1% w/w) .
- In Silico Screening : Employ molecular docking (AutoDock Vina) to predict binding affinity to acetylcholinesterase (target for neurodegenerative studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
